

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	Benzyl 5-oxo-2-
Compound Name:	azabicyclo[2.2.1]heptane-2-
	carboxylate

Cat. No.: B032516

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate**

Authored by: A Senior Application Scientist Foreword

The bicyclic scaffold of 2-azabicyclo[2.2.1]heptane is a privileged structure in medicinal chemistry, conferring a rigid conformational framework that is highly sought after in the design of targeted therapeutics. This guide provides a comprehensive technical overview of **Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate**, a key synthetic intermediate. We will delve into its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile building block.

Molecular Structure and Physicochemical Properties

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS Number 140927-13-5, is a carbamate-protected bicyclic ketone. The rigid [2.2.1]heptane core restricts conformational flexibility, which is a critical attribute in designing molecules with high receptor specificity.

Figure 1: Chemical structure of **Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate**.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound. Note that some of these values are predicted based on computational models.

Property	Value	Source
CAS Number	140927-13-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ NO ₃	[3]
Molecular Weight	245.27 g/mol	[3]
Exact Mass	245.105194	[3]
Purity	Typically ≥95%	
Predicted Density	1.283 ± 0.06 g/cm ³	[3]
Predicted Boiling Point	402.5 ± 45.0 °C	[3]
Predicted Flash Point	197.2 ± 28.7 °C	[3]
Predicted Refractive Index	1.594	[3]
Polar Surface Area (PSA)	46.6 Å ²	[3]
Predicted LogP (XLogP3)	1.3	[3]

Synthesis and Purification

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is typically synthesized via the oxidation of its corresponding secondary alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. The Jones oxidation is a robust and well-documented method for this transformation.[\[4\]](#)

Synthetic Workflow: Jones Oxidation

The causality behind this experimental choice lies in the efficiency of the Jones reagent (chromic acid in acetone/sulfuric acid) for oxidizing secondary alcohols to ketones without

affecting the benzyl carbamate protecting group under controlled conditions.



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- To cite this document: BenchChem. [Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032516#benzyl-5-oxo-2-azabicyclo-2-2-1-heptane-2-carboxylate-chemical-properties>]

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